2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate
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Overview
Description
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with 2-nitrobenzene-1-sulfonyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate
- 2-Cyano-1,3-benzothiazol-6-yl 2-chlorobenzene-1-sulfonate
Uniqueness
2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for versatile chemical modifications and a broad range of applications in scientific research .
Properties
CAS No. |
916661-14-8 |
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Molecular Formula |
C14H7N3O5S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2-cyano-1,3-benzothiazol-6-yl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H7N3O5S2/c15-8-14-16-10-6-5-9(7-12(10)23-14)22-24(20,21)13-4-2-1-3-11(13)17(18)19/h1-7H |
InChI Key |
XUWKIZCWFUWOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N |
Origin of Product |
United States |
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